

acrylophenone NMR spectroscopy characterization data

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Compound Focus: Acrylophenone

CAS No.: 768-03-6

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NMR Data for a Reference Compound: Acetophenone

Acetophenone shares a similar structural backbone with **acrylophenone**, differing only by the absence of the acrylic substituent. The data below for acetophenone can serve as a useful reference point. The chemical shifts can vary significantly based on the solvent, magnetic field strength, and specific substituents [1] [2].

The table below summarizes proton (^1H) and carbon (^{13}C) NMR data for acetophenone from two different sources.

Nucleus	Assignment	Chemical Shift (δ in ppm) [1]	Conditions [1]	Chemical Shift (δ in ppm) [2]	Conditions [2]
^1H	Methyl (CH_3)	2.66	90 MHz, CDCl_3 , ref: TMS	2.658	400 MHz, D_2O , ref: DSS
^1H	Aromatic <i>ortho</i> H	7.99	90 MHz, CDCl_3 , ref: TMS	7.994	400 MHz, D_2O , ref: DSS
^1H	Aromatic <i>para</i> H	7.69	90 MHz, CDCl_3 , ref: TMS	7.69	400 MHz, D_2O , ref: DSS

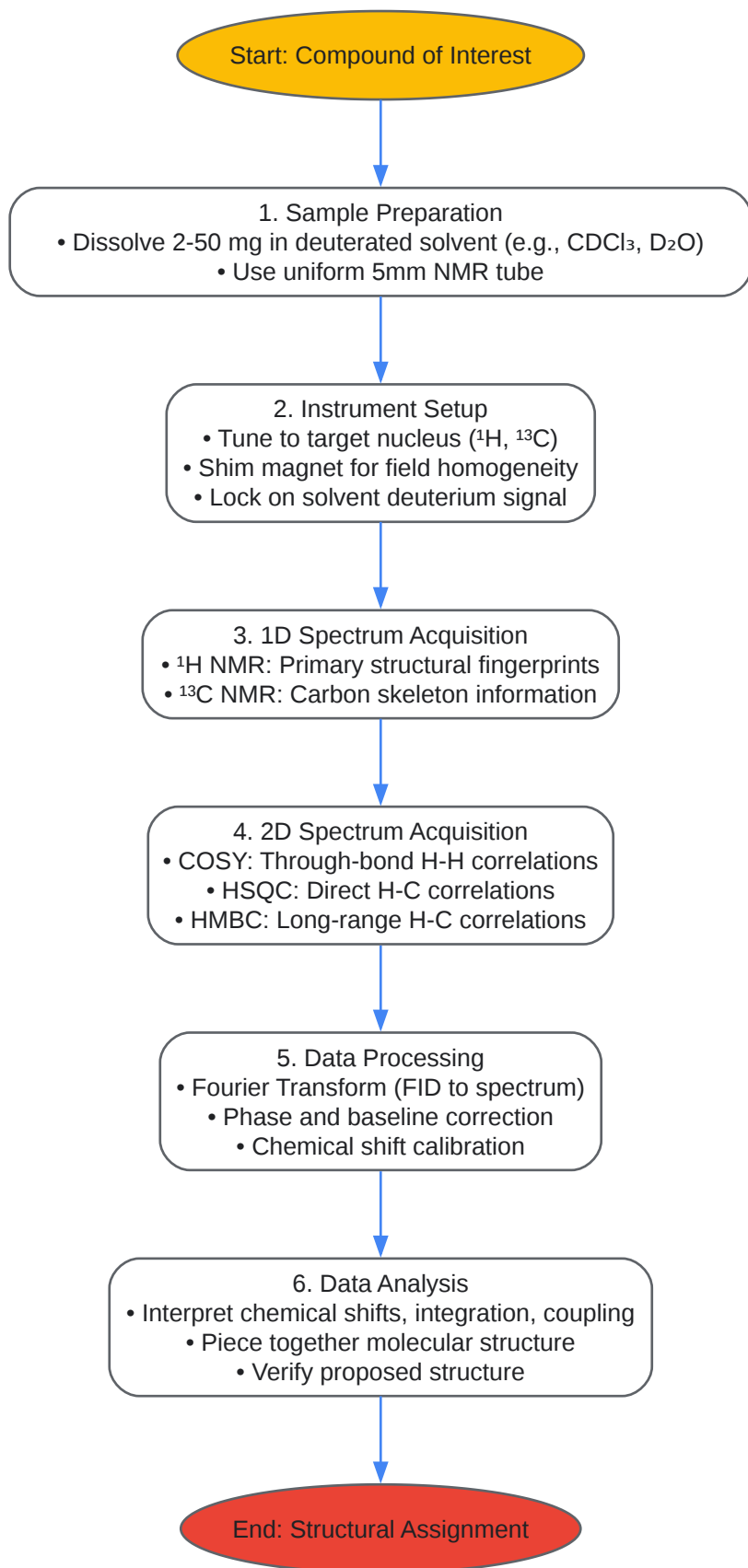
Nucleus	Assignment	Chemical Shift (δ in ppm) [1]	Conditions [1]	Chemical Shift (δ in ppm) [2]	Conditions [2]
1H	Aromatic <i>meta</i> H	7.55	90 MHz, CDCl ₃ , ref: TMS	7.552	400 MHz, D ₂ O, ref: DSS
13C	Carbonyl (C=O)	Not Provided	90 MHz, CDCl ₃ , ref: TMS	203.15*	400 MHz, D ₂ O, ref: DSS
13C	Methyl (CH ₃)	Not Provided	90 MHz, CDCl ₃ , ref: TMS	28.848	400 MHz, D ₂ O, ref: DSS
13C	Aromatic C- I/Pso	137.5	90 MHz, CDCl ₃ , ref: TMS	136.848	400 MHz, D ₂ O, ref: DSS
13C	Aromatic C- ortho	128.5	90 MHz, CDCl ₃ , ref: TMS	131.253	400 MHz, D ₂ O, ref: DSS
13C	Aromatic C- meta	128.5	90 MHz, CDCl ₃ , ref: TMS	131.511	400 MHz, D ₂ O, ref: DSS

Note: The value for the carbonyl carbon in [2] is calculated based on the provided data for consistency with the other carbon shifts.

Experimental Protocols for NMR Characterization

For a comprehensive characterization of an organic molecule like **acrylophenone**, a multi-step NMR protocol is standard practice. The following workflow outlines the key stages, from sample preparation to data analysis.

NMR Characterization Workflow for Organic Molecules



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Here is a detailed explanation of each step shown in the diagram:

- **Sample Preparation:** A sample is typically prepared by dissolving **2-50 mg** of the pure compound in a deuterated solvent [3]. Common solvents include CDCl_3 or D_2O , which are used to avoid a strong signal from the solvent's own protons [3]. The sample is placed in a specialized, uniform 5 mm glass NMR tube [4].
- **Instrument Setup:** The spectrometer is tuned to the specific nucleus being studied (e.g., ^1H or ^{13}C) [4]. The magnetic field is made extremely uniform (a process called **shimming**) to achieve high resolution. The instrument also maintains a "**lock**" on the deuterium signal of the solvent to ensure field stability during the experiment [3].
- **1D Spectrum Acquisition:**
 - **Proton (^1H) NMR:** This is the most common experiment. It provides information on the number, type, and environment of hydrogen atoms through **chemical shift** (δ , in ppm), **integration** (number of protons), and **spin-spin coupling** (splitting pattern, J in Hz) [5] [4].
 - **Carbon-13 (^{13}C) NMR:** This reveals the number and type of unique carbon atoms in the molecule. Due to the low natural abundance of ^{13}C , these spectra often require longer acquisition times [3].
- **2D Spectrum Acquisition:** These experiments establish correlations between nuclei and are crucial for unambiguous structural assignment [3] [6].
 - **COSY** (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds) [6].
 - **HSQC** (Heteronuclear Single Quantum Coherence): Correlates a hydrogen atom directly to the carbon atom it is bonded to [2] [6].
 - **HMBC** (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-4 bonds), helping to link molecular fragments together [6].
- **Data Processing:** The raw data (a **Free Induction Decay, or FID**) is converted into a readable spectrum using a **Fourier Transform** [3]. The spectrum is then calibrated, with the chemical shift often referenced to tetramethylsilane (TMS) at 0 ppm or the residual proton peak of the solvent [3].
- **Data Analysis and Structural Assignment:** The final step involves synthesizing all data—chemical shifts, coupling constants, and 2D correlations—to propose and verify the molecular structure [4].

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References

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